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Compound of Interest

Compound Name: Cyclohexadecane

Cat. No.: B1619725 Get Quote

Cyclohexadecane: A Comprehensive Technical
Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides an in-depth overview of cyclohexadecane (CAS No. 295-65-8),

a 16-carbon cyclic alkane. It details the compound's molecular structure, physicochemical

properties, and established synthesis protocols. Furthermore, this document outlines a typical

experimental and computational workflow for the conformational analysis of macrocycles like

cyclohexadecane, a critical aspect in understanding their biological activity and material

properties. This guide is intended to serve as a comprehensive resource for professionals in

research, chemical synthesis, and drug development.

Compound Identification and Molecular Structure
Cyclohexadecane is a saturated macrocyclic hydrocarbon. Its fundamental details are

summarized below.
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Identifier Value

Chemical Name Cyclohexadecane

CAS Number 295-65-8[1]

Molecular Formula C₁₆H₃₂[1]

Molecular Weight 224.42 g/mol [1]

SMILES C1CCCCCCCCCCCCCCC1[1]

InChI Key JJWIOXUMXIOXQN-UHFFFAOYSA-N[1]

The molecular structure of cyclohexadecane consists of a 16-membered ring of methylene (-

CH₂-) groups.

Physicochemical Properties
Cyclohexadecane is a white, waxy solid at room temperature.[2] It is a non-polar compound,

making it insoluble in water but soluble in many organic solvents.[2] The quantitative

physicochemical properties are presented in the table below. Note that reported values,

particularly for melting point, can vary in the literature due to differences in purity and analytical

methods.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Cyclohexadecane
https://pubchem.ncbi.nlm.nih.gov/compound/Cyclohexadecane
https://pubchem.ncbi.nlm.nih.gov/compound/Cyclohexadecane
https://pubchem.ncbi.nlm.nih.gov/compound/Cyclohexadecane
https://pubchem.ncbi.nlm.nih.gov/compound/Cyclohexadecane
https://www.benchchem.com/product/b1619725?utm_src=pdf-body
https://www.benchchem.com/product/b1619725?utm_src=pdf-body
https://www.bspublications.net/downloads/05f4364ce75cde_Ch-1_Organic%20Name%20Reactions%20Principles,%20Mechanisms,%20and%20Applications_SB%20Bari.pdf
https://www.bspublications.net/downloads/05f4364ce75cde_Ch-1_Organic%20Name%20Reactions%20Principles,%20Mechanisms,%20and%20Applications_SB%20Bari.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1619725?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source(s)

Melting Point 60.7–61.9 °C (333.8–335.0 K) [3]

62.1 °C [4][5]

333.7 K (60.55 °C) [6]

Boiling Point 319 °C (592 K) [3]

318.7 °C at 760 mmHg [5]

Density 0.790 g/cm³ [3]

0.79 g/cm³ [5]

Flash Point 136.2 °C [4][5]

Vapor Pressure 0.000664 mmHg at 25 °C [4][5]

Experimental Protocols: Synthesis of
Cyclohexadecane
The synthesis of large-ring cycloalkanes like cyclohexadecane is challenged by competing

intermolecular polymerization reactions. Therefore, established methods often involve a two-

step process: first, a cyclization reaction to form a cyclic precursor, followed by a reduction to

the corresponding alkane. The Acyloin condensation followed by a Clemmensen reduction is a

classic and effective route.

Step 1: Acyloin Condensation of Diethyl
Hexadecanedioate
This intramolecular condensation of a long-chain diester forms the α-hydroxy ketone,

cyclohexadecanoin. The reaction is typically performed in the presence of metallic sodium in an

aprotic solvent. To favor intramolecular cyclization over intermolecular polymerization, the

Ziegler-Ruggli high-dilution principle is employed.[4][5] This involves the slow addition of the

diester to the reaction mixture.

Materials:
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Diethyl hexadecanedioate

Sodium metal, finely dispersed

Anhydrous xylene (or toluene)

Chlorotrimethylsilane (TMS-Cl) - optional, but recommended for higher yields

Hydrochloric acid, dilute

Diethyl ether

Anhydrous magnesium sulfate

Protocol:

Set up a reaction vessel for an inert atmosphere reaction (e.g., a three-necked flask with a

mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon

atmosphere).

Add finely dispersed sodium metal to anhydrous xylene in the reaction flask. Heat the

mixture to reflux to maintain the sodium in a molten, highly reactive state.

Dissolve diethyl hexadecanedioate in a large volume of anhydrous xylene.

Using a syringe pump, add the diester solution very slowly (e.g., over 8-12 hours) to the

refluxing sodium dispersion with vigorous stirring. The slow addition is critical to maintain

high dilution conditions.

After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to

ensure the reaction goes to completion.

Cool the reaction mixture to room temperature. Cautiously add ethanol to quench any

unreacted sodium, followed by a slow addition of water.

Acidify the mixture with dilute hydrochloric acid. The acyloin product will be in the organic

layer.
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Separate the organic layer, and extract the aqueous layer with diethyl ether.

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

Remove the solvent under reduced pressure. The crude cyclohexadecanoin can be purified

by vacuum distillation or chromatography.

Step 2: Clemmensen Reduction of Cyclohexadecanoin
This reaction reduces the ketone and alcohol functionalities of the acyloin to a methylene

group, yielding the final product, cyclohexadecane. The classic Clemmensen reduction uses

zinc amalgam and concentrated hydrochloric acid.[7][8][9]

Materials:

Cyclohexadecanoin (from Step 1)

Zinc amalgam (Zn(Hg))

Concentrated hydrochloric acid

Toluene

Sodium bicarbonate solution

Hexane

Anhydrous sodium sulfate

Protocol:

Prepare zinc amalgam by stirring zinc powder with a 5% aqueous solution of mercury(II)

chloride for 10 minutes, then decanting the solution and washing the solid with water.

In a round-bottom flask equipped with a reflux condenser, place the zinc amalgam,

concentrated hydrochloric acid, toluene, and the crude cyclohexadecanoin.

Heat the mixture to a vigorous reflux with stirring. Additional portions of concentrated HCl

may need to be added during the reaction (e.g., every 4-6 hours) to maintain a strongly
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acidic environment.

Continue the reflux for 24-48 hours, or until TLC or GC analysis indicates the disappearance

of the starting material.

After cooling, separate the organic layer. Extract the aqueous layer with hexane.

Combine the organic layers and wash them carefully with water, then with a saturated

sodium bicarbonate solution until neutral, and finally with brine.

Dry the organic solution over anhydrous sodium sulfate.

Filter and remove the solvent by rotary evaporation.

The resulting crude cyclohexadecane can be purified by vacuum distillation or

recrystallization from a suitable solvent like ethanol or acetone to yield the pure product.

Experimental and Computational Workflow
Cyclohexadecane, as a large, flexible macrocycle, exists as an ensemble of different

conformations. Understanding this conformational landscape is crucial for predicting its

properties. Below is a typical workflow for the conformational analysis of such molecules,

combining computational and experimental methods.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1619725?utm_src=pdf-body
https://www.benchchem.com/product/b1619725?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1619725?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Computational Analysis

Experimental Validation

1. Input Structure
(SMILES/2D Sketch)

2. Initial 3D Conformer
Generation

3. Molecular Dynamics (MD)
Simulation

High-temperature
simulation

4. Conformational Clustering

Group similar
structures

5. Energy Minimization
& Ranking

Representative
conformers

6. Property Calculation
(e.g., NOE, J-couplings)

7. Comparison & Refinement

A. Sample Preparation
(Cyclohexadecane in solution)

B. NMR Spectroscopy
(NOESY, ROESY, etc.)

C. Extract Experimental
Restraints (e.g., distances)

Final Conformational Ensemble

Click to download full resolution via product page

Workflow for Conformational Analysis of Cyclohexadecane.
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Workflow Description:

Input Structure: The process begins with a 2D representation of cyclohexadecane, such as

its SMILES string.

Initial 3D Conformer Generation: A computational program generates an initial low-energy

3D structure.

Molecular Dynamics (MD) Simulation: The molecule is subjected to a high-temperature MD

simulation. This provides enough thermal energy for the molecule to overcome rotational

barriers and explore a wide range of possible conformations.[10][11]

Conformational Clustering: The trajectory from the MD simulation, which contains thousands

of structures, is analyzed. Similar structures are grouped together into clusters.

Energy Minimization & Ranking: A representative structure from each cluster is selected and

its geometry is optimized to find the nearest local energy minimum. These minimized

conformers are then ranked by their relative energies.

Property Calculation: For the low-energy conformers, properties that can be measured

experimentally, such as Nuclear Overhauser Effect (NOE) distances, are calculated.

Comparison & Refinement: The calculated properties are compared against experimental

data (e.g., from 2D NMR). If there are discrepancies, the simulation parameters may be

refined, and the process repeated. This iterative comparison leads to a final, validated

ensemble of conformations that accurately represents the behavior of cyclohexadecane in

solution.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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